Home > Products > Screening Compounds P119644 > 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide
2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide -

2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

Catalog Number: EVT-5826570
CAS Number:
Molecular Formula: C20H18FN5O
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556) []

  • Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist investigated for the treatment of gastroesophageal reflux disease (GERD). It demonstrates high inhibitory activity against gastric H+,K+-ATPase, surpassing the activity of revaprazan, another acid pump antagonist. []
  • Relevance: Although structurally distinct from 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide, PF-03716556 shares the core imidazo[1,2-a]pyridine-6-carboxamide scaffold. This structural similarity suggests potential shared activity against certain targets. (https://www.semanticscholar.org/paper/f2558809948a17a29ef6a36df46bb758c2bf0b4f) []

4‐[3‐Cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide []

  • Compound Description: This compound is a potent antimalarial agent, likely targeting the Plasmodium falciparum prolyl-tRNA synthetase. It exists in two enantiomeric forms with differing bioactivity. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl moiety with 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide. This structural feature may contribute to similar binding interactions with specific targets. (https://www.semanticscholar.org/paper/75df7fd3fbdc04711d80d3f367f6bf257b809184) []

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) [, , , ]

  • Compound Description: CDPPB is the first identified centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It enhances glutamate-induced calcium release in rat cortical astrocytes and binds to the mGluR5 allosteric antagonist binding site. []
  • Relevance: CDPPB is structurally related to 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide through its 1,3-diphenyl-1H-pyrazol-5-yl core, highlighting a possible shared interest in the modulation of glutamate receptors. (https://www.semanticscholar.org/paper/8db5e4ffc9984345e5d45bfcedcb5383ae4a8103) []

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) [, ]

  • Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, exhibiting enhanced potency compared to CDPPB in both binding and functional assays. []
  • Relevance: VU-1545 represents a more potent analog of CDPPB, sharing the 1,3-diphenyl-1H-pyrazol-5-yl core and incorporating a 2-fluorophenyl substitution on one of the phenyl rings, mirroring the 4-fluorophenyl substitution in 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide. This suggests a potential common structure-activity relationship for mGluR5 modulation. (https://www.semanticscholar.org/paper/8db5e4ffc9984345e5d45bfcedcb5383ae4a8103) []

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) []

  • Compound Description: VU-71, an analog of CDPPB, exhibits positive allosteric modulation of both mGluR5 and mGluR1, with a preference for mGluR1. []
  • Relevance: VU-71, with its 1,4-diphenyl-1H-pyrazol-5-yl core, belongs to the same chemical series as CDPPB and VU-1545, which are structurally related to 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide, suggesting a possible shared mechanism of action for modulating glutamate receptors. (https://www.semanticscholar.org/paper/98f4d6d5163d00614b528f340790826126da65ac) []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

  • Compound Description: CPPHA functions as a positive allosteric modulator (PAM) of both mGluR1 and mGluR5, acting at a novel allosteric site distinct from the binding site of VU-29 (an mGluR5 PAM) and MPEP (a negative allosteric modulator). []
  • Relevance: While structurally distinct from 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide, CPPHA's activity as a PAM of mGluR5 suggests a possible shared interest in targeting and modulating this receptor subtype. (https://www.semanticscholar.org/paper/9b4736b8f88acb570570e11fa5aad5a06f3fce74) []

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476) [, ]

  • Compound Description: Ro 67-7476 is a known positive allosteric modulator of mGluR1. [, ]
  • Relevance: Ro 67-7476, along with VU-71, exemplifies a different structural class of mGluR1 PAMs compared to CPPHA. The existence of multiple structural classes for mGluR1 PAMs, similar to the case of mGluR5 with CDPPB and CPPHA, suggests a complex binding landscape for these receptors, which may be relevant to understanding the activity of 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide. (https://www.semanticscholar.org/paper/9b4736b8f88acb570570e11fa5aad5a06f3fce74) []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438) [, , ]

  • Compound Description: TAK-438 is a novel and potent potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related diseases. It exhibits strong, reversible inhibition of H+,K+-ATPase activity, surpassing the activity of lansoprazole, a proton pump inhibitor (PPI). [, , ]
  • Relevance: TAK-438 shares the 2-fluorophenyl substitution with 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide. This structural similarity, although within different core scaffolds, may indicate potential shared pharmacological properties. (https://www.semanticscholar.org/paper/80bdf7da352fe3346bc91e91b153c6556eb8bdae) []

N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1) []

  • Compound Description: Compound 1 served as the starting point for the development of potent and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors. []
  • Relevance: This compound shares the core imidazo-pyridine structure and 1H-pyrazol-5-yl substitution with 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide, indicating a potential shared interest in kinase modulation. (https://www.semanticscholar.org/paper/e7e15051782e813f69e2bf3e107d610d6e25a338) []

(6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13) []

  • Compound Description: Compound 13 represents a potent, selective, and brain-penetrable ALK inhibitor. It effectively reduced phosphorylated ALK levels in the mouse brain. []
  • Relevance: Compound 13 is a derivative of compound 1, sharing the imidazo-pyridine structure and the pyrazolyl substitution with 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide. This highlights the potential for modulating kinases within this structural framework. (https://www.semanticscholar.org/paper/e7e15051782e813f69e2bf3e107d610d6e25a338) []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate [, ]

  • Compound Description: This compound is a 4-methylbenzene sulfonate salt of a 5-pyrazolyl-2-pyridone derivative, developed for the treatment of chronic obstructive pulmonary disease (COPD). It is suggested to act through the inhibition of neutrophilic elastase activity. [, ]
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-5-yl moiety with 2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide, although within a different core scaffold. This suggests a potential for similar binding interactions with specific targets. (https://www.semanticscholar.org/paper/9c25d59afe8c435316af9a4162ad97a5cabb2393) []

Properties

Product Name

2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

IUPAC Name

2-(4-fluorophenyl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C20H18FN5O/c1-24(10-14-9-22-25(2)11-14)20(27)16-5-8-19-23-18(13-26(19)12-16)15-3-6-17(21)7-4-15/h3-9,11-13H,10H2,1-2H3

InChI Key

UPFMJVBJFRVLIH-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.